
tert-butyl (S)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (S)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the oxadiazole intermediate.
Protection of the Carboxyl Group: The carboxyl group is often protected using a tert-butyl ester to prevent unwanted side reactions during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenol derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening the ring and forming amine derivatives.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl (S)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of tert-butyl (S)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (S)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate: Unique due to its specific combination of oxadiazole and pyrrolidine rings.
Other Oxadiazoles: Compounds like 3-phenyl-1,2,4-oxadiazole have similar structural features but lack the pyrrolidine ring.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-1-carboxylate derivatives share the pyrrolidine ring but differ in the substituents attached to it.
Uniqueness
The uniqueness of this compound lies in its combination of the oxadiazole and pyrrolidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H21N3O3 |
|---|---|
Peso molecular |
315.37 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,3)22-16(21)20-11-7-10-13(20)15-18-14(19-23-15)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3/t13-/m0/s1 |
Clave InChI |
LESQEPMPGAJYER-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC(=NO2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=NO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15223676.png)
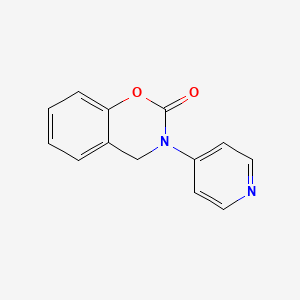

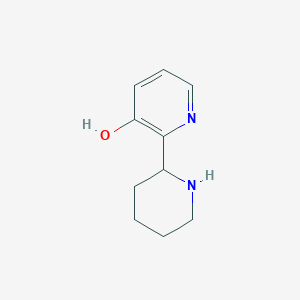


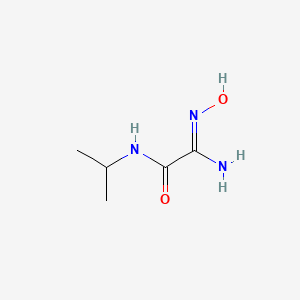
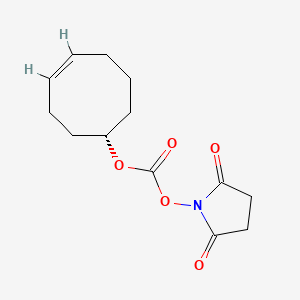
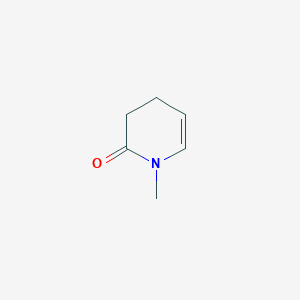
![(5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)


![4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline](/img/structure/B15223760.png)
